molecular formula C12H16ClN5O2 B1432093 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride CAS No. 1803570-61-7

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride

Cat. No.: B1432093
CAS No.: 1803570-61-7
M. Wt: 297.74 g/mol
InChI Key: IKBQJJJOUXEPDA-UHFFFAOYSA-N
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Description

The core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold linked to a piperidine-2-carboxylic acid moiety, with a methyl group at the 1-position of the pyrazole ring and a hydrochloride salt form enhancing solubility .

Properties

IUPAC Name

1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.ClH/c1-16-10-8(6-15-16)11(14-7-13-10)17-5-3-2-4-9(17)12(18)19;/h6-7,9H,2-5H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBQJJJOUXEPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is synthesized via condensation reactions starting from pyrimidine derivatives. A common approach involves:

  • Starting from 2,6-dichloropyrimidine carboxylic acid or related pyrimidine intermediates.
  • Sequential condensation with hydrazine derivatives to form the pyrazole ring fused to the pyrimidine.
  • Functionalization at the 4-position to introduce the amino or other substituents.

This approach is supported by WO2016066673A1, which describes the assembly of substituted 1H-pyrazolo[3,4-d]pyrimidines via condensation and cross-coupling reactions, emphasizing the importance of efficient ring construction to reduce process steps and hazardous intermediates.

N-Methylation of the Pyrazolo Ring

The methylation at the N-1 position of the pyrazolo ring is typically achieved by methylating agents such as dimethyl sulfate in the presence of bases like potassium carbonate. This step is crucial for obtaining the 1-methyl derivative.

  • For example, methylation of an intermediate 2-(hydroxy(phenyl)methylene) malononitrile compound with dimethyl sulfate in 1,4-dioxane yields the methylated pyrazolo intermediate.
  • The reaction conditions are optimized to avoid over-alkylation and side reactions.

Attachment of Piperidine-2-carboxylic Acid Moiety

The piperidine ring, functionalized with a carboxylic acid group at the 2-position, is introduced typically via nucleophilic substitution or amination reactions.

  • The piperidinyl group is often incorporated through coupling with the pyrazolo[3,4-d]pyrimidine intermediate.
  • The chiral center at the 2-position of piperidine is maintained by using enantiomerically pure piperidine derivatives or by chiral resolution methods.
  • The coupling reaction may involve bases such as diisopropylethylamine and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Formation of Hydrochloride Salt

The final step involves converting the free base compound into its hydrochloride salt to improve stability, solubility, and handling.

  • This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent system.
  • Crystallization techniques such as recrystallization from methanol/dichloromethane mixtures or solvent-antisolvent methods are employed to obtain pure hydrochloride salt crystals.

Process Optimization and Crystallization

Several process improvements have been reported to enhance yield, purity, and scalability:

Step Description Solvent(s) Conditions Notes
Core synthesis Condensation of pyrimidine derivatives with hydrazines Polar aprotic solvents (e.g., THF, DMF) Controlled temperature (15-40°C) Avoids hazardous reagents
N-Methylation Methylation with dimethyl sulfate 1,4-dioxane Presence of K2CO3 base High selectivity for N-1 methylation
Piperidine coupling Coupling with chiral piperidine derivative Dichloromethane, THF Use of organic base (DIPEA) Maintains stereochemistry
Salt formation Treatment with HCl Methanol, dichloromethane Ambient temperature Crystallization to pure hydrochloride salt
  • Amorphous and crystalline forms (form A and form C) of the compound have been prepared by varying solvent systems and crystallization conditions.
  • Use of solvent-antisolvent techniques and lyophilization has been reported for amorphous forms.
  • Crystallization solvents include hydrocarbon, ether, ester, chloro, alcoholic, polar aprotic, ketone, nitrile, and polar solvents or their mixtures, selected based on solubility and purity requirements.

Research Findings and Comparative Analysis

  • The synthetic routes emphasize minimizing hazardous reagents like trimethylsilyldiazomethane and avoiding wasteful Mitsunobu reactions.
  • Palladium-catalyzed cross-coupling methods, although effective, involve expensive reagents and are less economical.
  • Improved processes reduce the number of synthetic steps from eight to fewer, enhancing overall efficiency and environmental compliance.
  • Chiral piperidine intermediates are prepared using cost-effective methods avoiding chiral chromatography, which reduces production costs.
  • The hydrochloride salt form improves the compound's pharmaceutical properties, as confirmed by crystallographic and purity analyses.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Notes
Pyrazolo[3,4-d]pyrimidine core 2,6-Dichloropyrimidine carboxylic acid, hydrazine derivatives, polar aprotic solvents Formation of fused heterocycle
N-Methylation Dimethyl sulfate, potassium carbonate, 1,4-dioxane Selective N-1 methylation
Piperidine coupling Chiral piperidine-2-carboxylic acid derivative, diisopropylethylamine, dichloromethane Attachment of piperidine moiety
Hydrochloride salt formation Hydrochloric acid, methanol/dichloromethane Stable crystalline hydrochloride salt form
Crystallization Solvent-antisolvent techniques, lyophilization Amorphous or crystalline forms (A, C)

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Medically, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: In industry, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Modifications

The following table highlights key differences in substituents, molecular weight, and functional groups among related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Purity/Notes Reference
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid C₁₂H₁₅N₅O₂ 261.28 937600-33-4 Piperidine-4-carboxylic acid (no HCl salt) 95% (free acid)
2-Chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride C₁₃H₁₆Cl₂N₆O 359.22 N/A Chloroethyl-piperazine; ketone functionalization Sold as HCl salt (CymitQuimica)
4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine C₂₀H₂₁N₇OS 407.49 2549043-80-1 Thiadiazol-phenyl substituent Research-grade
(1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanamine dihydrochloride C₁₂H₂₀Cl₂N₆ 319.24 1803603-37-3 Piperidine-2-methanamine; dihydrochloride salt 95% purity
Key Observations:

Position of Carboxylic Acid : The target compound’s carboxylic acid at the 2-position of piperidine distinguishes it from the 4-carboxylic acid analogue (CAS 937600-33-4), which may alter solubility and binding interactions .

Piperazine vs.

Functional Group Additions : Thiadiazol-phenyl substituents (e.g., compound 2549043-80-1) expand π-π stacking interactions, likely improving target affinity in kinase inhibition assays .

Biological Activity

1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological properties, synthesis, and relevant research findings.

  • Chemical Formula : C₁₂H₁₅N₅O₂
  • Molecular Weight : 261.28 g/mol
  • IUPAC Name : 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-2-carboxylic acid
  • Appearance : Powder

Anticancer Properties

Recent studies have highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor. In vitro assays demonstrated significant anti-proliferative activity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

Compound 12b was particularly noteworthy for inducing apoptosis and arresting the cell cycle at the S and G2/M phases, with a notable increase in the BAX/Bcl-2 ratio, indicating its role as a pro-apoptotic agent .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown selective activity against coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors like prostate and breast cancer . The structure-activity relationship established in these studies suggests that modifications to the piperidine nucleus can enhance biological activity.

Case Studies

Several case studies provide insights into the compound's efficacy:

  • Study on Src Kinase Inhibition :
    A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for Src kinase inhibitory activities. Compounds demonstrated selective inhibition, suggesting their potential as therapeutic agents in cancer treatment .
  • Anti-inflammatory Activity :
    Research into related compounds indicated that they could inhibit IL-1β release in LPS/ATP-stimulated human macrophages, which is crucial for managing inflammatory responses .

The proposed mechanism involves binding to the active site of target proteins such as EGFR and CARM1, leading to inhibition of their activity. Molecular docking studies have provided insights into how these compounds interact with their targets at a molecular level.

Q & A

Basic: What are the key steps and reagents for synthesizing 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine-2-carboxylic acid derivatives. For example:

  • Step 1 : (R)-Piperidine-2-carboxylic acid is dissolved in methanol and treated with thionyl chloride (SOCl₂) to form the methyl ester hydrochloride intermediate .
  • Step 2 : Coupling with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl groups via nucleophilic substitution or metal-catalyzed cross-coupling. Evidence from similar syntheses shows the use of 3-fluorobenzaldehyde as a coupling partner under controlled temperatures (e.g., 50°C for 18 hours) .
  • Final Step : Hydrochloride salt formation using 1.0 M aqueous HCl, followed by crystallization at 50°C to achieve high purity (52.7% yield in one protocol) .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

  • X-Ray Powder Diffraction (XRPD) : Used to confirm crystalline structure and polymorphic forms. Peaks at specific 2θ angles (e.g., 8.5°, 12.7°, 17.3°) correlate with the hydrochloride salt form .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify the pyrazolo-pyrimidine and piperidine ring systems. For example, aromatic protons in pyrazolo-pyrimidine appear as distinct singlets .
  • HPLC : Quantifies purity (>95% in optimized protocols) and detects impurities, such as unreacted intermediates or byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Lab coats, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors to prevent environmental contamination .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Temperature Control : Lowering reaction temperatures (e.g., 0°C during HCl addition) reduces side reactions, improving yield from ~50% to >60% .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) enhance regioselectivity in pyrazolo-pyrimidine functionalization .
  • Purification : Gradient recrystallization (e.g., using toluene for azeotropic drying) removes unreacted piperidine derivatives, increasing purity to >99% .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across studies. Contradictions may arise from residual solvents (e.g., methanol) or byproducts like dehalogenated pyrimidines .
  • Receptor Binding Assays : Validate target specificity (e.g., kinase inhibition) using competitive binding studies with isotopically labeled analogs .
  • Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity trends .

Advanced: What strategies are used to evaluate in vivo stability and metabolite profiling?

Methodological Answer:

  • Radiolabeling : Incorporate ¹⁴C at the piperidine ring to track metabolic pathways in rodent models .
  • Mass Spectrometry (MS/MS) : Identify metabolites, such as hydroxylated pyrazolo-pyrimidine derivatives or glucuronide conjugates, in plasma and urine .
  • pH-Dependent Stability Tests : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions to predict oral bioavailability .

Advanced: How does stereochemistry impact the compound’s pharmacological profile?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers (e.g., (R)- vs. (S)-piperidine configurations) to assess bioactivity differences .
  • Molecular Docking : Compare binding affinities of stereoisomers with target proteins (e.g., kinases or GPCRs) using computational models .
  • In Vivo PK/PD : Administer enantiopure forms to rodents; monitor parameters like AUC (area under the curve) and half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride

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